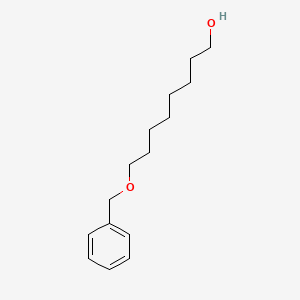









|
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Br)(Br)(Br)[Br:19].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:19][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCCCCCCCCO
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
280.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
251.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
ice
|
|
Quantity
|
1.5 kg
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 20° C.
|
|
Type
|
ADDITION
|
|
Details
|
after complete addition
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of reaction, solid (PPh3O)
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated out from the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×750 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude compound was chromatographed on 60-120 mesh silica gel column
|
|
Type
|
WASH
|
|
Details
|
as eluting system
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCCCCCOCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 150 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |